molecular formula C16H16N2O2S B5792054 N-[(4-methoxyphenyl)carbamothioyl]-2-methylbenzamide

N-[(4-methoxyphenyl)carbamothioyl]-2-methylbenzamide

Cat. No.: B5792054
M. Wt: 300.4 g/mol
InChI Key: XNFSYCQVJLFGMQ-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)carbamothioyl]-2-methylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a methoxyphenyl group, a carbamothioyl group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)carbamothioyl]-2-methylbenzamide typically involves the reaction of 4-methoxyaniline with carbon disulfide and methyl 2-bromoacetate under basic conditions to form the intermediate compound. This intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often involve refluxing the reaction mixture in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)carbamothioyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halides, amines; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

N-[(4-methoxyphenyl)carbamothioyl]-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)carbamothioyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxyphenyl)carbamothioyl]-2-methylpropanamide
  • N-[(4-methoxyphenyl)carbamothioyl]-5-nitrofuran-2-carboxamide
  • N-[(4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide

Uniqueness

N-[(4-methoxyphenyl)carbamothioyl]-2-methylbenzamide is unique due to its specific structural features, such as the presence of a methoxy group and a carbamothioyl group attached to the benzamide core. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)carbamothioyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-11-5-3-4-6-14(11)15(19)18-16(21)17-12-7-9-13(20-2)10-8-12/h3-10H,1-2H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFSYCQVJLFGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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